(S)-1,1,1-Trifluoro-2-butylamine hydrochloride

描述

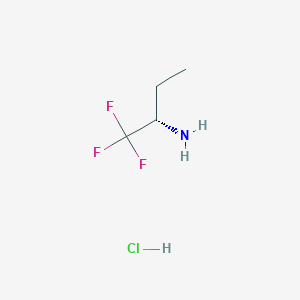

(S)-1,1,1-Trifluoro-2-butylamine hydrochloride (CAS No. 101054-96-0) is a chiral amine hydrochloride derivative characterized by a trifluoromethyl group and a butylamine backbone. Its molecular formula is C₄H₉ClF₃N (MW: 163.57 g/mol), with a stereocenter at the second carbon of the butyl chain . Key properties include:

- Storage: Sealed in dry conditions at 2–8°C .

- Hazard Profile: Classified under GHS warnings for acute toxicity (H302: harmful if swallowed), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

- Structural Features: The SMILES notation (CC[C@@H](C(F)(F)F)N.Cl) highlights the (S)-configuration and trifluoromethyl group, which influence its reactivity and solubility .

属性

IUPAC Name |

(2S)-1,1,1-trifluorobutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3N.ClH/c1-2-3(8)4(5,6)7;/h3H,2,8H2,1H3;1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUMYAARUOVRFP-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545201 | |

| Record name | (2S)-1,1,1-Trifluorobutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101054-96-0 | |

| Record name | 2-Butanamine, 1,1,1-trifluoro-, hydrochloride, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101054-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1,1,1-Trifluorobutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,1,1-Trifluoro-2-butylamine hydrochloride typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl iodide and a suitable amine precursor in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound.

化学反应分析

Types of Reactions

(S)-1,1,1-Trifluoro-2-butylamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens or organometallic compounds can be used for

生物活性

(S)-1,1,1-Trifluoro-2-butylamine hydrochloride is a fluorinated amine compound that has garnered attention in pharmaceutical and chemical research due to its unique structural properties and potential biological activities. The presence of trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.

This compound is characterized by the following structural features:

- Molecular Formula : CHClFN

- Molecular Weight : 175.56 g/mol

- CAS Number : 101054-96-0

The trifluoromethyl group is known to enhance the stability and reactivity of organic compounds, which may contribute to the biological activity observed in various studies.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Modulation of neurotransmitter systems : Potential interactions with receptors involved in neurotransmission.

- Antimicrobial properties : Some fluorinated amines have shown efficacy against bacterial and fungal pathogens.

Pharmacodynamics

Pharmacodynamic studies have demonstrated that this compound may exhibit:

- Binding Affinity : Studies suggest varying affinities for different receptors, influencing its therapeutic potential.

- Cytotoxicity : In vitro assays indicate that this compound may affect cell viability in certain cancer cell lines.

Case Studies

Several studies have examined the effects of this compound in different biological contexts:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluation of antimicrobial activity | Demonstrated significant inhibition of fungal growth compared to controls. |

| Study 2 | Assessment of cytotoxic effects on cancer cells | Showed dose-dependent cytotoxicity in breast cancer cell lines. |

| Study 3 | Investigation of receptor binding | Identified moderate binding affinity to serotonin receptors. |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the amine or trifluoromethyl groups can significantly alter its pharmacological profile. For instance:

- Altering the alkyl chain length may enhance or reduce lipophilicity.

- Substituting different functional groups can improve selectivity for specific biological targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared below with analogues based on similarity scores (0.00–1.00 scale) and key attributes :

| Compound Name | CAS No. | Similarity | Molecular Formula | Key Differences |

|---|---|---|---|---|

| (R)-1,1,1-Trifluoro-2-butylamine hydrochloride | 1255946-09-8 | 0.83 | C₄H₉ClF₃N | Enantiomeric configuration (R vs. S) |

| 1,1,1-Trifluoropropan-2-amine hydrochloride | 2968-32-3 | 1.00 | C₃H₇ClF₃N | Shorter carbon chain (propane vs. butane) |

| (S)-2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride | N/A | 0.79 | C₃H₇ClF₃NO | Hydroxyl group replaces methylene |

| 4,4-Difluorocyclohexanamine hydrochloride | 1212120-62-1 | 0.85 | C₆H₁₂ClF₂N | Cyclohexane backbone, fewer fluorines |

Key Observations:

- Enantiomeric Differences : The (R)-enantiomer (CAS 1255946-09-8) shares identical molecular formula and weight but differs in stereochemistry, which may alter pharmacological activity or metabolic pathways .

- Chain Length Impact : 1,1,1-Trifluoropropan-2-amine hydrochloride (CAS 2968-32-3) has a shorter carbon chain, likely reducing lipophilicity compared to the butyl derivative .

Physicochemical and Hazard Profiles

Notes:

- Hazard Variability : While the (S)-enantiomer has respiratory and dermal irritation risks, 4,4-Difluorocyclohexanamine hydrochloride prioritizes eye safety concerns .

常见问题

Q. What are the validated methods for synthesizing (S)-1,1,1-Trifluoro-2-butylamine hydrochloride with high enantiomeric purity?

To achieve high enantiomeric purity, asymmetric synthesis or chiral resolution is typically employed. A common approach involves:

- Chiral auxiliary-assisted synthesis : Use of chiral catalysts (e.g., Ru-BINAP complexes) to induce stereoselectivity during trifluoromethylation of butylamine precursors.

- Chiral chromatography : Separation of enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Evidence from Combi-Blocks shows that (S)- and (R)-enantiomers have distinct CAS numbers (1212120-62-1 for R and 101054-96-0 for S), confirming the need for rigorous separation .

- Purity validation : Post-synthesis analysis via chiral HPLC (≥95% enantiomeric excess) and comparison of optical rotation values with literature data .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Molecular ion peak at m/z 163.56916 (C₄H₈NF₃·HCl) .

- Chiral HPLC : Retention time comparison with authentic standards (e.g., MFCD22380042) to verify enantiopurity .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data between (S)- and (R)-enantiomers?

Discrepancies often arise due to:

- Enantiomeric impurities : Even minor contamination (e.g., 2% R-enantiomer) can skew receptor-binding assays. Use chiral HPLC (≥99% purity) and quantify impurities via calibration curves .

- Experimental conditions : Adjust buffer pH (e.g., 7.4 vs. 5.5) to assess ionization effects on bioavailability. For example, LogD (pH 7.4) differences between enantiomers may explain varying membrane permeability .

- In silico modeling : Molecular docking simulations (e.g., AutoDock Vina) can predict enantiomer-specific interactions with targets like amine oxidases or GPCRs .

Q. What experimental design strategies optimize reaction yields for this compound derivatives?

A Design of Experiments (DoE) approach is recommended:

- Variables : Temperature (20–80°C), catalyst loading (0.1–5 mol%), solvent polarity (THF vs. DMF).

- Response surface methodology (RSM) : Maximize yield while minimizing byproducts (e.g., racemization).

- Example data table from analogous studies :

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 30 | 60 | 45 |

| Catalyst (mol%) | 1 | 3 | 2.2 |

| Solvent | THF | DMF | THF:DMF (3:1) |

This method balances steric hindrance and reaction kinetics, reducing racemization risks .

Q. How should researchers mitigate hazards during large-scale handling of this compound?

Safety protocols include:

- Ventilation : Use fume hoods (≥0.5 m/s face velocity) to prevent inhalation of HCl vapors .

- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and safety goggles compliant with ANSI Z87.1.

- Spill management : Neutralize spills with sodium bicarbonate (1:10 w/w) and dispose via hazardous waste channels .

Methodological Challenges and Solutions

Q. Why do discrepancies arise in reported melting points, and how can they be standardized?

Variations stem from:

Q. What strategies ensure reproducibility in enantioselective catalysis for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。